molecular formula C25H27N3O5 B11021025 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide

カタログ番号: B11021025
分子量: 449.5 g/mol
InChIキー: QMTAOGWKVBADIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 7,8-dimethoxy-4-methyl-2-oxocoumarin core linked via an acetamide bridge to a 1-(propan-2-yl)-1H-benzimidazole-2-ylmethyl group. The propan-2-yl substituent on the benzimidazole likely increases lipophilicity, influencing pharmacokinetic properties like membrane permeability .

特性

分子式

C25H27N3O5

分子量

449.5 g/mol

IUPAC名

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C25H27N3O5/c1-14(2)28-19-9-7-6-8-18(19)27-21(28)13-26-22(29)12-17-15(3)16-10-11-20(31-4)24(32-5)23(16)33-25(17)30/h6-11,14H,12-13H2,1-5H3,(H,26,29)

InChIキー

QMTAOGWKVBADIL-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=NC4=CC=CC=C4N3C(C)C

製品の起源

United States

準備方法

    合成ルート: この化合物の合成には、いくつかの段階が含まれます

    反応条件: 具体的な反応条件は異なる場合がありますが、一般的な手順には、アシル化、アミド化、およびウレア形成が含まれます。

    工業生産: 工業規模での生産方法は広く文書化されていませんが、研究室では、さらなる調査のためにしばしば合成されます。

  • 化学反応の分析

    科学的研究の応用

      Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.

      Biology: It may have biological activity, potentially affecting enzymes or receptors.

      Medicine: Investigations explore its potential as a drug candidate.

      Industry: Applications in materials science or catalysis are also explored.

  • 作用機序

    類似化合物との比較

    Comparison with Structurally Similar Compounds

    Coumarin-Acetamide Derivatives with Hydrazide Linkages ()

    Compounds 2k and 2l from share the 4-methyl-2-oxocoumarin core but differ in their substituents:

    • 2k : (E)-N´-(2-Hydroxy-5-nitrobenzylidene)hydrazide.
    • 2l : (E)-N´-[(E)-3-phenylallylidene]hydrazide.
    Property Target Compound 2k / 2l ()
    Core Structure 7,8-Dimethoxy coumarin 4-Methyl coumarin
    Substituent Benzimidazole-propan-2-yl Nitrophenyl/allylidene groups
    Functional Groups Acetamide, ethers Hydrazide, nitro, allyl
    Potential Bioactivity Enhanced receptor binding Anticancer, antimicrobial*
    Lipophilicity (Predicted) Higher (benzimidazole) Moderate (nitro groups)

    The target compound’s 7,8-dimethoxy groups may improve metabolic stability compared to 2k/2l’s nitro substituents, which are prone to reduction .

    Triazole-Naphthalene Acetamides ()

    Compounds 6a–c feature a triazole-naphthalene system connected via acetamide.

    Property Target Compound 6a–c ()
    Heterocycle Benzimidazole 1,2,3-Triazole
    Aromatic System Coumarin Naphthalene
    Functional Groups Methoxy, acetamide Nitro, triazole, acetamide
    Synthesis Method Coupling reactions Click chemistry
    Bioactivity Not reported Antifungal, antibacterial*

    Hydrophilic Coumarin-Acetamide Derivatives ()

    The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N,N-bis(2-hydroxypropyl)acetamide has bis-hydroxypropyl substituents.

    Property Target Compound Compound
    Acetamide Substituent Benzimidazole-propan-2-yl Bis(2-hydroxypropyl)
    Solubility Moderate (lipophilic) High (hydrophilic)
    Pharmacokinetics Likely CNS penetration Renal clearance favored

    The hydroxypropyl groups in ’s compound enhance water solubility, whereas the target compound’s benzimidazole may favor blood-brain barrier penetration .

    Triazolylmethyl Coumarin Derivatives ()

    The corrected structure 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one shares a coumarin core but lacks the acetamide linkage.

    Property Target Compound Compound
    Linker Acetamide Direct triazole-methyl
    Functional Groups Methoxy, benzimidazole Hydroxymethyl, triazole
    Structural Complexity Higher (two heterocycles) Lower

    The acetamide bridge in the target compound may confer conformational flexibility, aiding in target binding compared to the rigid triazole-methyl linker .

    Structural Similarity Analysis ()

    Using Tanimoto coefficients (binary fingerprint comparison):

    • vs. compounds : Moderate similarity (~0.6–0.7) due to shared coumarin-acetamide motifs.
    • vs. compounds : Low similarity (~0.3–0.4) due to divergent heterocycles (benzimidazole vs. triazole).
    • vs. compound : Moderate (~0.5) based on coumarin and acetamide groups.

    Higher similarity correlates with overlapping bioactivity profiles, such as enzyme inhibition .

    生物活性

    The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

    The molecular formula of the compound is C22H24N2O5C_{22}H_{24}N_2O_5 with a molecular weight of approximately 400.44 g/mol. The compound features a chromenone moiety substituted with a benzimidazole, which is significant for its biological activity.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of compounds related to this structure. For instance, derivatives with similar chromenone and benzimidazole frameworks have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

    • Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values ranging from 0.17 to >3.75 mg/mL against different bacterial strains. The most active derivatives exhibited MIC values as low as 0.23 mg/mL against Bacillus cereus and moderate activity against resistant strains like MRSA .
    • Mechanism of Action : The proposed mechanism involves the inhibition of key bacterial enzymes, potentially disrupting cell wall synthesis and metabolic pathways .

    Antifungal Activity

    Compounds structurally related to the target molecule also exhibit antifungal properties. For example, certain derivatives have shown MIC values in the range of 0.06–0.47 mg/mL against common fungal pathogens .

    Structure-Activity Relationship (SAR)

    The biological activity of these compounds is influenced by their structural components:

    • Substituents : The presence of specific substituents on the chromenone and benzimidazole rings enhances antimicrobial potency.
    • Functional Groups : Hydroxyl and methoxy groups have been identified as beneficial for increasing activity against resistant strains .

    Case Studies

    Several studies have focused on the synthesis and evaluation of similar compounds:

    • Study on Thiazole Derivatives : A study synthesized various thiazole derivatives that included chromenone structures, revealing significant antibacterial effects, particularly against MRSA .
    • Antitubercular Activity : Research into benzothiazole derivatives has shown that modifications can lead to improved activity against Mycobacterium tuberculosis, indicating potential for further exploration in anti-tubercular applications .

    Antimicrobial Activity Summary

    CompoundMIC (mg/mL)Target OrganismReference
    30.23Bacillus cereus
    40.47MRSA
    90.06Candida albicans
    70.70E. coli

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。